Biciclici monoterpenoidi

Bicyclic monoterpenoids are a class of natural products characterized by their molecular structure consisting of two interconnected rings and typically containing 10 carbon atoms. These compounds play significant roles in various biological systems, serving as precursors to numerous bioactive agents. They are derived from geranyl pyrophosphate through cyclization reactions, leading to diverse structural variations such as furo-, thieno-, and isoindolo-bicyclic frameworks. Bicyclic monoterpenoids exhibit a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties, making them valuable targets for medicinal chemistry research. These natural products are also extensively studied in the field of plant biochemistry due to their structural complexity and biological significance.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

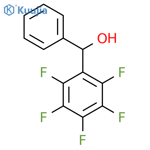

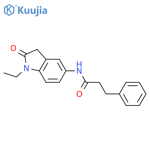

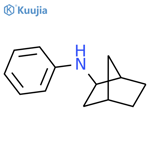

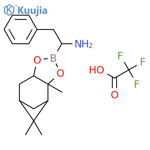

|

Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-4-methylene- | 51911-75-2 | C11H16 |

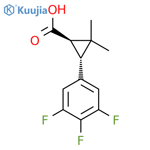

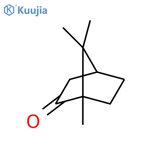

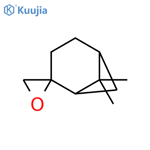

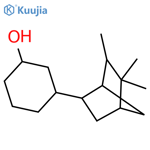

|

DL-Camphor | 21368-68-3 | C10H16O |

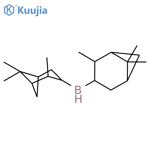

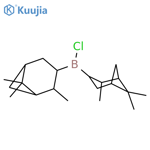

|

(-)-Diisopinocampheylborane | 21932-54-7 | C20H34B |

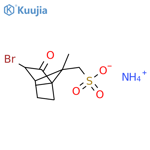

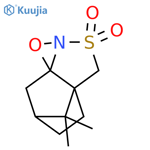

|

D-(+)-a-Bromocamphor-8-sulfonic Acid Ammonium Salt | 14575-84-9 | C10H18BrNO4S |

|

N-phenylbicyclo[2.2.1]heptan-2-amine | 15995-50-3 | C13H17N |

|

6,6-dimethylspirobicyclo3.1.1heptane-2,2'-oxirane | 6931-54-0 | C10H16O |

|

(+)-DIP-chloride (60% in n-Heptane) | 112246-73-8 | C20H34BCl |

|

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine | 104322-63-6 | C10H15NO3S |

|

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-(phenylmethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate | 514820-49-6 | C20H27BF3NO4 |

|

Sandenol | 3407-42-9 | C16H28O |

Letteratura correlata

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Fornitori consigliati

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati